

# Application Notes and Protocols: Investigating Mtb Efflux Pump Function with BRD-8000.3

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## Compound of Interest

Compound Name: BRD-8000.3

Cat. No.: B8210084

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## Introduction

Efflux pumps are a significant mechanism contributing to intrinsic and acquired drug resistance in *Mycobacterium tuberculosis* (Mtb), the causative agent of tuberculosis. The EfpA transporter, a member of the major facilitator superfamily (MFS), is an essential efflux pump in Mtb, making it a promising target for novel anti-TB drug development.<sup>[1][2]</sup> EfpA's primary role is as a lipid transporter, crucial for Mtb viability, with its involvement in antibiotic efflux being a secondary function.<sup>[1][3][4]</sup> Small molecule inhibitors that target EfpA can potentially restore the efficacy of existing antibiotics and directly inhibit Mtb growth.

**BRD-8000.3** is a potent small molecule inhibitor of EfpA.<sup>[2]</sup> It was identified through a broad chemical genetic screen and has been shown to have a narrow-spectrum antimycobacterial activity.<sup>[2][5]</sup> This document provides detailed application notes and protocols for utilizing **BRD-8000.3** as a tool to investigate the function of the EfpA efflux pump in Mtb.

## Mechanism of Action of BRD-8000.3

Cryo-electron microscopy studies have revealed that **BRD-8000.3** binds within a tunnel of the EfpA transporter that is in contact with the lipid bilayer.<sup>[2][6][7]</sup> This binding action displaces a natural lipid substrate, specifically a fatty acid chain of a phospholipid, from the pump's interior.<sup>[2]</sup> By occupying this lipid-binding site, **BRD-8000.3** acts as a competitive inhibitor of EfpA's lipid transport activity.<sup>[1][8][9]</sup> While it inhibits the efflux of the fluorescent substrate ethidium

bromide (EtBr) in an uncompetitive manner, its primary mechanism of killing Mtb is believed to be through the disruption of essential lipid transport.[\[1\]](#)[\[2\]](#)[\[10\]](#)

The binding of **BRD-8000.3** is coordinated by hydrophobic interactions with amino acid residues in the transmembrane helices TM7, TM9, TM10, and TM12 of the EfpA protomer.[\[1\]](#) This structural understanding provides a basis for the rational design of new and improved EfpA inhibitors.

## Data Presentation

The following tables summarize key quantitative data for **BRD-8000.3** and its analogs, providing a baseline for experimental design and interpretation.

Table 1: In Vitro Activity of BRD-8000 Series Against Wild-Type Mtb

Compound	MIC <sub>90</sub> (μM)
BRD-8000	> 50
BRD-8000.1	12.5
BRD-8000.2	3
BRD-8000.3	0.8

Source: Adapted from literature data.[\[2\]](#)

Table 2: Binding Affinity of **BRD-8000.3** to EfpA

Parameter	Value	Method
Dissociation Constant (Kd)	179 ± 32 nM	Ligand Detected Proton NMR

Source: Determined using purified EfpA protein.[\[2\]](#)[\[10\]](#)

## Experimental Protocols

This section provides detailed protocols for assessing the inhibitory effect of **BRD-8000.3** on the efflux pump activity of Mtb using a whole-cell fluorescence-based assay with ethidium bromide (EtBr) as the substrate.

## Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of **BRD-8000.3**

Objective: To determine the minimum concentration of **BRD-8000.3** that inhibits the visible growth of Mtb. This is a crucial first step to establish the appropriate concentration range for subsequent efflux assays.

Materials:

- Mtb H37Rv strain
- Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
- **BRD-8000.3** stock solution (in DMSO)
- 96-well microplates
- Resazurin solution (e.g., 0.02% w/v in sterile water)
- Plate reader for measuring absorbance or fluorescence

Procedure:

- Culture Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD<sub>600</sub> of 0.4-0.6).
- Compound Dilution: Prepare serial two-fold dilutions of **BRD-8000.3** in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a no-drug control (vehicle, e.g., DMSO) and a no-cell control (broth only).
- Inoculation: Adjust the Mtb culture to a final concentration of approximately  $5 \times 10^5$  CFU/mL in 7H9 broth. Add 100 µL of this inoculum to each well, bringing the total volume to 200 µL.
- Incubation: Seal the plate and incubate at 37°C for 7 days.

- Readout: After incubation, add 30  $\mu$ L of resazurin solution to each well and incubate for another 24-48 hours. The MIC is defined as the lowest concentration of **BRD-8000.3** that prevents the color change of resazurin from blue to pink (indicating metabolic activity).[\[11\]](#)

## Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay

Objective: To measure the intracellular accumulation of EtBr in Mtb in the presence and absence of **BRD-8000.3**. Increased accumulation in the presence of the inhibitor indicates blockage of efflux.

Materials:

- Mtb H37Rv strain, grown to mid-log phase
- Phosphate Buffered Saline (PBS) with 0.05% Tween 80 (PBST)
- Ethidium bromide (EtBr) stock solution
- **BRD-8000.3** stock solution
- Glucose
- Black, clear-bottom 96-well plates
- Fluorometric plate reader (Excitation: 530 nm, Emission: 590 nm)

Procedure:

- Cell Preparation: Harvest mid-log phase Mtb cells by centrifugation. Wash the pellet twice with PBST and resuspend in the same buffer to an OD<sub>600</sub> of 0.4.
- Assay Setup: In a 96-well plate, add 100  $\mu$ L of the Mtb cell suspension to each well.
- Inhibitor Addition: Add **BRD-8000.3** at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the respective wells. Include a no-inhibitor control.

- Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the cells.
- Assay Initiation: Add EtBr to all wells at a final concentration of 1-2 µg/mL.
- Fluorescence Measurement: Immediately begin measuring the fluorescence at 37°C in a plate reader, taking readings every 1-2 minutes for a total of 60 minutes.
- Data Analysis: Plot fluorescence intensity versus time for each concentration of **BRD-8000.3**. An increase in the fluorescence signal in the presence of **BRD-8000.3** compared to the control indicates inhibition of EtBr efflux.

## Protocol 3: Real-Time EtBr Efflux Assay

Objective: To directly measure the extrusion of pre-loaded EtBr from Mtb cells and assess the inhibitory effect of **BRD-8000.3** on this process.

Materials:

- Same as Protocol 2
- Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a de-energizing agent (optional)

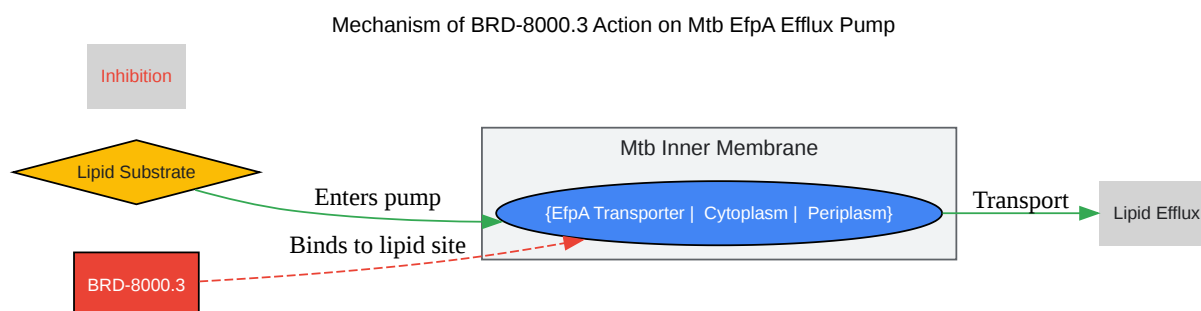
Procedure:

- Cell Preparation and Loading:
  - Prepare Mtb cells as described in Protocol 2.
  - To load the cells with EtBr, incubate the cell suspension with EtBr (1-2 µg/mL) in the presence of an energy poison like CCCP (optional, to de-energize the cells and maximize loading) for 1 hour at 37°C in the dark.
  - After loading, centrifuge the cells, discard the supernatant, and wash with PBST to remove extracellular EtBr.
  - Resuspend the EtBr-loaded cells in PBST.

- Assay Setup:
  - Aliquot 100  $\mu$ L of the EtBr-loaded cell suspension into the wells of a black, clear-bottom 96-well plate.
  - Add **BRD-8000.3** at desired concentrations to the wells. Include a no-inhibitor control.
- Efflux Initiation: Initiate efflux by adding glucose (final concentration 25 mM) to all wells to energize the cells.
- Fluorescence Measurement: Immediately measure the decrease in fluorescence over time (e.g., every 1-2 minutes for 60 minutes) at 37°C.
- Data Analysis: Plot the percentage of remaining fluorescence against time. A slower rate of fluorescence decay in the presence of **BRD-8000.3** compared to the control indicates inhibition of efflux.

## Visualizations

### Mechanism of BRD-8000.3 Inhibition of EfpA

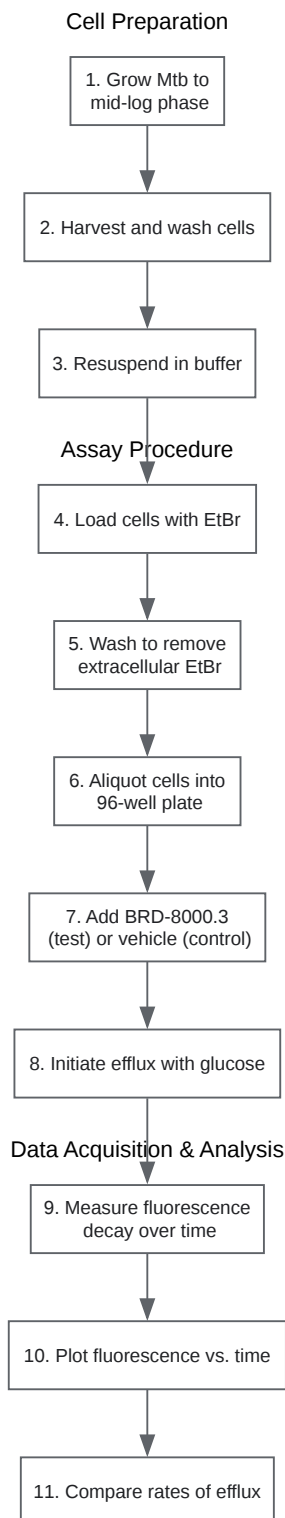


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Caption: **BRD-8000.3** competitively inhibits the EfpA lipid transporter in Mtb.

## Experimental Workflow for EtBr Efflux Assay

## Workflow for Investigating EfpA Inhibition using EtBr Efflux Assay

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Caption: Step-by-step workflow for the real-time EtBr efflux inhibition assay.

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